2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
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Overview
Description
(Des-Tyr1)-Met-Enkephalin is a tetrapeptide derived from the enkephalin family of peptides. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the central nervous system. (Des-Tyr1)-Met-Enkephalin, specifically, is a degradation product of enkephalins and is known for its unique biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Des-Tyr1)-Met-Enkephalin involves the sequential coupling of amino acids. The typical synthetic route includes:
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain.
Solution-phase synthesis: This method involves the coupling of amino acids in solution, followed by purification steps.
Industrial Production Methods: Industrial production of (Des-Tyr1)-Met-Enkephalin typically employs automated peptide synthesizers that utilize SPPS. The process involves:
Activation of carboxyl groups: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling reactions: Facilitated by coupling agents such as hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Deprotection and cleavage: Using trifluoroacetic acid (TFA) to remove protecting groups and release the peptide from the resin.
Chemical Reactions Analysis
Types of Reactions: (Des-Tyr1)-Met-Enkephalin can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents like DCC or HBTU.
Major Products:
Oxidation products: Methionine sulfoxide and methionine sulfone.
Reduction products: Reduced peptide with free thiol groups.
Substitution products: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
(Des-Tyr1)-Met-Enkephalin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in modulating pain and emotional responses.
Medicine: Explored for potential therapeutic applications in treating pain and neurological disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
(Des-Tyr1)-Met-Enkephalin exerts its effects by interacting with opioid receptors in the central nervous system. The primary molecular targets are the delta and mu opioid receptors. Upon binding to these receptors, (Des-Tyr1)-Met-Enkephalin activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels. This results in decreased neuronal excitability and reduced perception of pain .
Comparison with Similar Compounds
Met-Enkephalin: A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met.
Leu-Enkephalin: A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu.
Beta-Endorphin: A longer peptide with potent analgesic properties.
Comparison:
(Des-Tyr1)-Met-Enkephalin vs. Met-Enkephalin: (Des-Tyr1)-Met-Enkephalin lacks the N-terminal tyrosine residue, which alters its binding affinity and activity at opioid receptors.
(Des-Tyr1)-Met-Enkephalin vs. Leu-Enkephalin: Both are enkephalin derivatives, but the substitution of methionine with leucine in Leu-Enkephalin changes its receptor selectivity and potency.
(Des-Tyr1)-Met-Enkephalin vs. Beta-Endorphin: Beta-Endorphin is a much longer peptide with higher potency and a broader range of biological activities
Properties
IUPAC Name |
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHAJHJQOWBJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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